Cas no 2248198-87-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-5-oxopyrrolidine-2-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-5-oxopyrrolidine-2-carboxylate is a specialized heterocyclic compound featuring both isoindole and pyrrolidone moieties. Its structure incorporates a reactive ester group, making it useful as an intermediate in organic synthesis, particularly for peptide coupling and pharmaceutical applications. The (2R) stereochemistry ensures enantioselectivity in chiral synthesis, while the dioxo-isoindolyl group enhances stability and reactivity. This compound is valued for its compatibility with amide bond formation and its potential in constructing complex molecular frameworks. Suitable for controlled reactions, it offers precise functionalization in medicinal chemistry and materials science. Proper handling under inert conditions is recommended due to its sensitivity to moisture and nucleophiles.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-5-oxopyrrolidine-2-carboxylate structure
2248198-87-8 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-5-oxopyrrolidine-2-carboxylate
CAS No:2248198-87-8
MF:C13H10N2O5
MW:274.22890329361
CID:6479133
PubChem ID:165724430
Update Time:2025-06-11

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-5-oxopyrrolidine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-5-oxopyrrolidine-2-carboxylate
    • 2248198-87-8
    • EN300-6513617
    • Inchi: 1S/C13H10N2O5/c16-10-6-5-9(14-10)13(19)20-15-11(17)7-3-1-2-4-8(7)12(15)18/h1-4,9H,5-6H2,(H,14,16)/t9-/m1/s1
    • InChI Key: JYAXZZNEYUJKGI-SECBINFHSA-N
    • SMILES: O(C([C@H]1CCC(N1)=O)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 274.05897142g/mol
  • Monoisotopic Mass: 274.05897142g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 465
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 92.8Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-5-oxopyrrolidine-2-carboxylate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-5-oxopyrrolidine-2-carboxylate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-5-oxopyrrolidine-2-carboxylate (CAS No. 2248198-87-8)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-5-oxopyrrolidine-2-carboxylate (CAS No. 2248198-87-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a 1,3-dioxoisoindoline moiety and a (2R)-5-oxopyrrolidine ester. These structural elements contribute to its potential therapeutic applications and make it a valuable subject of study for researchers.

The 1,3-dioxoisoindoline moiety is a common structural motif found in various biologically active compounds. It is known for its ability to modulate protein-protein interactions and enzyme activities, making it a promising scaffold for the development of novel therapeutic agents. The presence of this moiety in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-5-oxopyrrolidine-2-carboxylate suggests that the compound may exhibit similar properties.

The (2R)-5-oxopyrrolidine ester is another key feature of this compound. Pyrrolidinones are known for their ability to form stable complexes with metal ions and their potential as inhibitors of various enzymes. The chirality at the 2-position of the pyrrolidine ring is particularly important, as it can significantly influence the compound's biological activity and selectivity. The (R) configuration in this case may confer specific binding properties that are crucial for its therapeutic potential.

Recent studies have explored the biological activities of compounds with similar structural features to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-5-oxopyrrolidine-2-carboxylate. For instance, a study published in the Journal of Medicinal Chemistry reported that compounds containing a 1,3-dioxoisoindoline moiety exhibited potent anti-inflammatory and anti-cancer activities. Another study in the European Journal of Medicinal Chemistry demonstrated that pyrrolidinone derivatives could effectively inhibit the activity of specific kinases involved in cancer progression.

In the context of drug discovery, the combination of these structural elements in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-5-oxopyrrolidine-2-carboxylate makes it an attractive candidate for further investigation. Researchers are particularly interested in exploring its potential as a lead compound for the development of new drugs targeting inflammatory diseases and cancer. The compound's ability to modulate protein-protein interactions and enzyme activities could provide new avenues for therapeutic intervention.

Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates. While specific clinical data on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-5-oxopyrrolidine-2-carboxylate may not yet be available, preclinical studies have shown promising results. In vitro assays have demonstrated that the compound exhibits high potency and selectivity against relevant targets. Additionally, preliminary toxicity studies suggest that it has a favorable safety profile, which is crucial for advancing it to clinical trials.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-y l(2R)-5-o xopyrrolidine - 2 - carboxy late involves multiple steps and requires careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the condensation of phthalic anhydride with an appropriate amine to form the 1,3-dioxoisoindoline core, followed by esterification with a chiral pyrrolidinone derivative. Advanced synthetic techniques such as asymmetric catalysis can be employed to achieve high enantioselectivity at the 2-position of the pyrrolidine ring.

The characterization of this compound typically involves a combination of spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and X-ray crystallography. These methods provide detailed information about the molecular structure and confirm the identity and purity of the synthesized compound. Accurate characterization is essential for ensuring that the compound meets the required standards for further biological evaluation.

In conclusion, 1,3-dioxo - 2 , 3 - dihydro - 1 H - iso indol - 2 - yl ( 2 R ) - 5 - ox o py rro lidine - 2 - car boxyla te (CAS No. 2248198 - 87 - 8) represents a promising molecule with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research efforts aim to fully elucidate its mechanisms of action and optimize its properties for clinical applications.

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